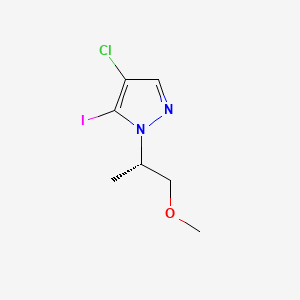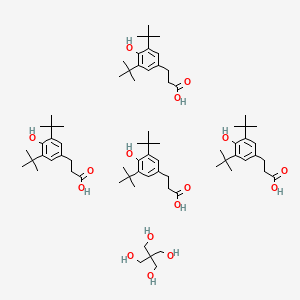
Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate is an organic compound with a pyrazine ring structure. This compound is notable for its bromomethyl and methyl substituents, which contribute to its unique chemical properties and reactivity. It is used in various fields of scientific research and industrial applications due to its versatile nature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate typically involves the bromination of a precursor compound. One common method is the bromination of methyl 6-methylpyrazine-2-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could introduce a carboxyl group.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes or developing new bioconjugates.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate depends on its specific application. In general, the bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in target molecules. This reactivity allows the compound to modify proteins, nucleic acids, or other biomolecules, thereby affecting their function. The pyrazine ring can also interact with various molecular targets, influencing biological pathways and processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-(bromomethyl)benzoate: Similar in structure but with a benzene ring instead of a pyrazine ring.
Methyl 3-(bromomethyl)but-3-enoate: Contains a but-3-enoate group instead of a pyrazine ring.
4-Bromomethyl-3-nitrobenzoic acid: Similar bromomethyl group but with a nitrobenzoic acid structure.
Uniqueness
Methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate is unique due to its pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications where specific interactions with molecular targets are required.
Eigenschaften
Molekularformel |
C8H9BrN2O2 |
|---|---|
Molekulargewicht |
245.07 g/mol |
IUPAC-Name |
methyl 3-(bromomethyl)-6-methylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H9BrN2O2/c1-5-4-10-6(3-9)7(11-5)8(12)13-2/h4H,3H2,1-2H3 |
InChI-Schlüssel |
BEXDYHRDNLPFPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C(=N1)C(=O)OC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B14110527.png)



![(1S,4E,8E,11R,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14110566.png)



![N-(4-ethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14110589.png)
![3-(3-fluorophenyl)-1-(4-methylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14110591.png)
![(2S)-2-[amino-(4-chlorophenyl)methyl]-3-(9H-fluoren-9-ylmethoxy)-3-oxopropanoic acid](/img/structure/B14110604.png)

![7-Chloro-1-(3-hydroxyphenyl)-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14110614.png)
![ethyl 2-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/structure/B14110618.png)
